2-Bromo-5-chloro-3-fluorophenol

Catalog No.
S995940
CAS No.
1805479-11-1
M.F
C6H3BrClFO
M. Wt
225.44 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-chloro-3-fluorophenol

CAS Number

1805479-11-1

Product Name

2-Bromo-5-chloro-3-fluorophenol

IUPAC Name

2-bromo-5-chloro-3-fluorophenol

Molecular Formula

C6H3BrClFO

Molecular Weight

225.44 g/mol

InChI

InChI=1S/C6H3BrClFO/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H

InChI Key

BOPSSYIBODSDRJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)Br)F)Cl

Canonical SMILES

C1=C(C=C(C(=C1O)Br)F)Cl

2-Bromo-5-chloro-3-fluorophenol is a halogenated phenolic compound characterized by the presence of bromine, chlorine, and fluorine substituents on the aromatic ring. Its molecular formula is C6H3BrClFC_6H_3BrClF with a molecular weight of approximately 225.44 g/mol. The compound appears as a pale yellow crystalline powder, and its physical properties include a melting point in the range of 36 °C to 40 °C and a density of 1.875 g/cm³. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its functional groups that allow for diverse chemical reactivity.

The chemical reactivity of 2-Bromo-5-chloro-3-fluorophenol is influenced by its three functional groups:

  • Hydroxy Group: Capable of undergoing nucleophilic substitution and Mitsunobu reactions.
  • Bromo Group: Suitable for metal-catalyzed cross-coupling reactions.
  • Fluoro Group: Reacts with nucleophiles through nucleophilic aromatic substitution.

These properties make the compound valuable in various synthetic pathways, including the preparation of pharmaceuticals and other complex organic molecules .

Phenolic compounds like 2-Bromo-5-chloro-3-fluorophenol can exhibit significant biological activities. Research has shown that similar compounds can affect cellular processes, including:

  • Anticancer Activity: Derivatives of halogenated phenols have demonstrated inhibition against cancer cell lines, such as human promyelocytic leukemia (HL-60) cells.
  • Enzyme Interactions: The unique combination of halogen substituents may influence enzyme activity and metabolic pathways, potentially leading to therapeutic applications .

The synthesis of 2-Bromo-5-chloro-3-fluorophenol typically involves halogenation processes. Common methods include:

  • Halogenation of Phenol: Using a mixture of bromine, chlorine, and hydrofluoric acid to introduce the halogen substituents onto the phenolic ring.
  • Purification: The product is often purified through crystallization or recrystallization techniques to achieve high purity levels suitable for further applications .

2-Bromo-5-chloro-3-fluorophenol serves as a versatile building block in various fields:

  • Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) due to its functional groups that allow for further modifications.
  • Materials Science: Employed in creating novel materials with specific properties based on its chemical structure.
  • Organic Synthesis: Acts as a reagent in various synthetic pathways, including the preparation of diethyl ethers and nitrates .

Several compounds share structural similarities with 2-Bromo-5-chloro-3-fluorophenol. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
3-Bromo-5-chloro-2-fluorophenol433939-27-60.87Contains different positioning of halogens
4-Bromo-2-chloro-3-fluorophenol1233026-52-20.83Variation in halogen positioning affecting reactivity
3-Bromo-2,6-dichloro-4-fluorophenol1807542-79-50.82Additional chlorine atoms impacting biological activity
4-Bromo-2-chloro-6-fluorophenol161045-79-00.79Different halogen arrangement affecting stability

These compounds highlight the uniqueness of 2-Bromo-5-chloro-3-fluorophenol's structure and its potential applications based on its specific reactivity profiles .

XLogP3

3

Dates

Modify: 2023-08-16

Explore Compound Types